molecular formula C23H22N2O3 B2566971 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide CAS No. 930020-97-6

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

Cat. No. B2566971
CAS RN: 930020-97-6
M. Wt: 374.44
InChI Key: BAPYKFUPVNVKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For example, the pyrrolidine-2-one scaffold, a structural feature recurrent in antitumor agents, can be synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H22N2O3 and a molecular weight of 374.44. Other physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide, as part of the N-(6-methoxynaphthalen-1-yl)propyl derivatives, was studied for its sigma-subtype affinities and selectivities. These compounds have been explored for their potential in binding assays at sigma(1) and sigma(2) receptors. Specifically, the naphthalene compounds demonstrated antiproliferative activity in rat C6 glioma cells, indicating a potential for sigma(1) antagonist activity and applications in tumor research and therapy (Berardi et al., 2005).

Potential in Tumor Inhibition and Anti-Inflammatory Actions

Further research into heterocyclic 1,3,4-oxadiazole and pyrazole derivatives, including naphthalen-2-yl derivatives, has shown these compounds to have potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against various targets such as epidermal growth factor receptor (EGFR) and tubulin, followed by pharmacological investigations, revealed certain derivatives to exhibit significant tumour inhibition and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing and treating various cancers and inflammatory conditions (Faheem, 2018).

Antileishmanial and Antimalarial Activity

Compounds with a naphthalene moiety, including modifications similar to N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide, have been synthesized and tested for their antileishmanial and antimalarial activities. Research has identified potent compounds, particularly 3-pyridin-2-yl derivatives, which have shown significant efficacy against Leishmania donovani and Plasmodium falciparum, indicating their potential in developing treatments against leishmaniasis and malaria (Gutteridge et al., 2007).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential applications of this compound in drug discovery and material synthesis.

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-15-18(11-12-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYKFUPVNVKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.